molecular formula C34H41NS2 B12604226 3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole CAS No. 917561-53-6

3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole

Katalognummer: B12604226
CAS-Nummer: 917561-53-6
Molekulargewicht: 527.8 g/mol
InChI-Schlüssel: UKZKJGHMLIERSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is an organic compound that belongs to the class of bithiophenes and carbazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole typically involves the coupling of 3,4’-Dihexyl-2,2’-bithiophene with 9-ethyl-9H-carbazole. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. The specific pathways and molecular targets depend on the application, such as electron transport in OLEDs or charge separation in OPVs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is unique due to its combined bithiophene and carbazole structure, which imparts distinct electronic properties that are advantageous in various applications, particularly in organic electronics.

Eigenschaften

CAS-Nummer

917561-53-6

Molekularformel

C34H41NS2

Molekulargewicht

527.8 g/mol

IUPAC-Name

9-ethyl-3-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]carbazole

InChI

InChI=1S/C34H41NS2/c1-4-7-9-11-15-25-21-22-36-34(25)32-24-26(16-12-10-8-5-2)33(37-32)27-19-20-31-29(23-27)28-17-13-14-18-30(28)35(31)6-3/h13-14,17-24H,4-12,15-16H2,1-3H3

InChI-Schlüssel

UKZKJGHMLIERSL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.